molecular formula C6H3F2NO2 B1312759 3,6-difluoropyridine-2-carboxylic Acid CAS No. 851386-45-3

3,6-difluoropyridine-2-carboxylic Acid

Cat. No.: B1312759
CAS No.: 851386-45-3
M. Wt: 159.09 g/mol
InChI Key: FSXFZWBQCAGFHG-UHFFFAOYSA-N
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Description

3,6-Difluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2 and a molecular weight of 159.09 g/mol . This compound is characterized by the presence of two fluorine atoms at the 3 and 6 positions of the pyridine ring and a carboxylic acid group at the 2 position. It is a white crystalline solid that is soluble in water, alcohols, and ethers .

Biochemical Analysis

Biochemical Properties

3,6-Difluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and affect the overall reaction kinetics .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect the expression of specific genes, thereby influencing protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with target biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes without causing harm .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. Understanding the transport mechanisms is essential for optimizing the use of this compound in various applications .

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization influences the interactions with target biomolecules and the overall biochemical effects of this compound .

Preparation Methods

Chemical Reactions Analysis

3,6-Difluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling methods.

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3,6-Difluoropyridine-2-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

3,6-difluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXFZWBQCAGFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005567
Record name 3,6-Difluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851386-45-3
Record name 3,6-Difluoro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Difluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 851386-45-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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